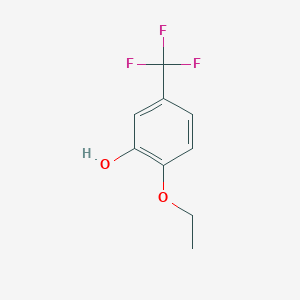

2-Ethoxy-5-(trifluoromethyl)phenol

概要

説明

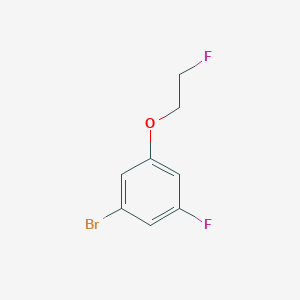

“2-Ethoxy-5-(trifluoromethyl)phenol” is a chemical compound used as a raw material in organic synthesis . It is utilized in the dye industry and as a pharmaceutical intermediate . The molecular formula of this compound is C9H9F3O2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with an ethoxy group at the 2nd position and a trifluoromethyl group at the 5th position . The molecular weight of this compound is 206.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 337.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 49.3±0.4 cm3 and a molar volume of 177.9±5.0 cm3 .科学的研究の応用

Antioxidant Activities of Phenolic Compounds

The antioxidant activities of phenolic compounds, including derivatives similar to 2-Ethoxy-5-(trifluoromethyl)phenol, have been studied. Research by Chen et al. (2020) explored the relationship between the structure of phenolic acids and their antioxidant activities. They found that certain functional groups, like methoxyl and phenolic hydroxyl groups, can enhance these activities.

Effects on Phenolic Content and Antioxidant Capacity

A study by Chen et al. (2014) discussed the formation of derivatives during acid hydrolysis of conjugated and bound phenolics in plant foods, affecting phenolic content and antioxidant capacity. This research highlights the importance of understanding chemical reactions in assessing the antioxidant potential of compounds like this compound.

Safety and Hazards

作用機序

Target of Action

It belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Compounds in the trifluoromethylbenzenes class are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Action Environment

It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

生化学分析

Biochemical Properties

2-Ethoxy-5-(trifluoromethyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in oxidative and reductive reactions, often acting as a substrate or inhibitor. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can induce changes in cell growth and survival . Additionally, this compound can impact the expression of genes involved in oxidative stress responses, thereby influencing cellular redox homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the binding to specific enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity and altering the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This can result in changes in the expression of genes involved in critical cellular processes, such as apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Over time, the degradation products of this compound can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in a significant change in biological response. For instance, doses above a certain threshold can lead to the activation of apoptotic pathways and increased cell death.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the ethoxy group, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other endogenous molecules . The interaction with cofactors, such as NADPH, is essential for the catalytic activity of cytochrome P450 enzymes and the subsequent metabolism of this compound . This compound can also influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins . The presence of targeting signals or post-translational modifications can direct this compound to these compartments, influencing its biological effects. For example, localization to the mitochondria can enhance its ability to modulate mitochondrial function and induce apoptosis .

特性

IUPAC Name |

2-ethoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEXGMNVFASRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

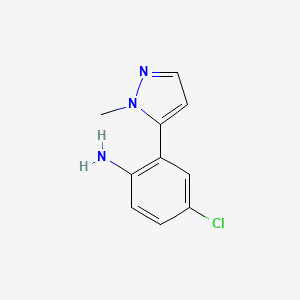

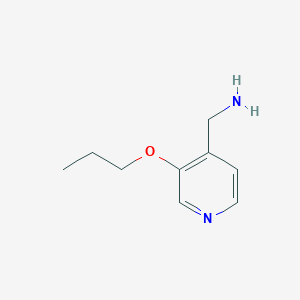

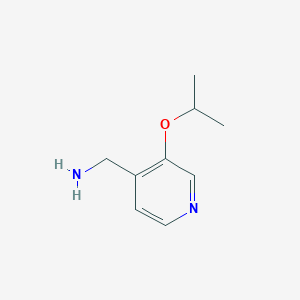

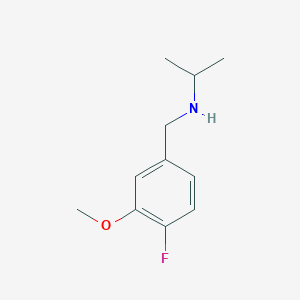

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)

![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)

![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)

![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)

![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)